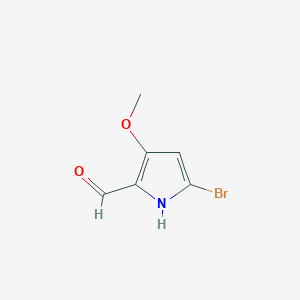![molecular formula C17H20N2O2 B6646582 N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide, also known as CPQM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline carboxamides and has been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities. N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Mecanismo De Acción
The exact mechanism of action of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide is not fully understood. However, it has been suggested that N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and physiological effects:
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide has also been shown to induce apoptosis in tumor cells and to inhibit viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide for lab experiments is its relatively low toxicity. N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide. One area of interest is the development of more efficient synthesis methods for N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide, which could improve its availability for research purposes. Another area of interest is the investigation of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide and to identify potential drug targets for this compound.
Métodos De Síntesis
The synthesis of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide involves the condensation reaction of 1-(hydroxymethyl)cyclopentylamine with 4-chloroquinoline-3-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified by column chromatography. The yield of N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide is typically around 60-70%, and the compound is obtained as a white crystalline solid.
Propiedades
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-12-17(8-3-4-9-17)11-19-16(21)14-7-10-18-15-6-2-1-5-13(14)15/h1-2,5-7,10,20H,3-4,8-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDOCCWOJKWGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=NC3=CC=CC=C23)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one](/img/structure/B6646501.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine](/img/structure/B6646518.png)
![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)
![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)

![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
![[1-[[(5-pyridin-3-yl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentyl]methanol](/img/structure/B6646572.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6646584.png)
![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one](/img/structure/B6646593.png)